molecular formula C14H23NO2 B8068568 tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B8068568
M. Wt: 237.34 g/mol
InChI Key: QCJJQMHCBVBUPR-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group and a but-3-yn-1-yl group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available piperidine or its derivatives.

  • Reaction Steps:

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a suitable solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at a range of 0°C to room temperature, and the reaction is catalyzed by a base such as triethylamine.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the triple bond in the but-3-yn-1-yl group to a double or single bond.

  • Substitution: Substitution reactions can occur at the piperidine ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.

  • Reduction Products: Reduction can produce alkenes or alkanes.

  • Substitution Products: Substitution reactions can yield a variety of functionalized piperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.

  • Tert-Butyl 4-(but-3-yn-1-yl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom.

Uniqueness: Tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting its chemical behavior.

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Properties

IUPAC Name

tert-butyl 4-but-3-ynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJQMHCBVBUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (0.874 g, 3.62 mmol) in methanol (15 mL) was added with potassium carbonate (1.00 g, 7.24 mmol), and the mixture was stirred at room temperature. The reaction mixture was added with dimethyl (1-diazo-2-oxopropyl)phosphonate (0.692 g, 3.62 mmol), and the mixture was stirred at room temperature for additional 3 hours. The reaction mixture was concentrated, and then added with water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain tert-butyl 4-(but-3-ynyl)piperidine-1-carboxylate (0.670 g, 78%).
Quantity
0.874 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.692 g
Type
reactant
Reaction Step Two

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